N-(3-Chloro-4-methylphenyl)guanidine
Overview
Description
N-(3-Chloro-4-methylphenyl)guanidine is a chemical compound with the molecular formula C8H10ClN3 . It belongs to the guanidine class of organic compounds. Guanidines are characterized by the presence of the functional group –CONH2 and exhibit diverse chemical and biological properties .
Molecular Structure Analysis
The compound’s molecular structure consists of a guanidine moiety (–CONH2) attached to a phenyl ring. The chlorine atom is positioned at the 3-position, and the methyl group is at the 4-position of the phenyl ring. The overall structure is C-shaped, with the guanidine group extending from the phenyl ring .
Scientific Research Applications
Antitumor Agents
N-(3-Chloro-4-methylphenyl)guanidine derivatives have been synthesized and evaluated for their potential as antitumor agents. One study synthesized novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)guanidine derivatives and tested their antitumor activity, revealing significant effects against various human tumor cell lines including leukemia, lung, colon, and breast cancers (Brzozowski, Sa̧czewski, & Sławiński, 2007).
Antibacterial Activity
Some N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivatives have demonstrated strong antibacterial potency. One compound, in particular, showed robust activity against various bacteria strains, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis (Żołnowska et al., 2015).
Cardiovascular Effects
Aromatic guanidines, including derivatives of N-(3-Chloro-4-methylphenyl)guanidine, have been studied for their cardiovascular effects. These compounds predominantly cause vasoconstriction without stimulating the heart, indicating potential applications in cardiovascular therapy (Hughes, Liu, & Enkoji, 1975).
Chemical Synthesis and Catalysis
Chiral guanidines, including those with a 3-chloro-5-methylphenyl group, have been used in catalyzing 1,4-addition reactions. These reactions are crucial for the synthesis of various organic compounds, demonstrating the versatility of N-(3-Chloro-4-methylphenyl)guanidine in organic synthesis (Morita, Misaki, & Sugimura, 2015).
DNA and RNA Isolation
Guanidine hydrochloride, a derivative of guanidine, has been used effectively for isolating DNA and RNA from various sources. This application is vital in molecular biology for studying genetic material (Pramanick, Forstová, & Pivec, 1976).
Antimicrobial Activity
The synthesis and evaluation of trisubstituted guanidines and their copper(II) complexes have shown promising antibacterial activity against various bacterial strains, indicating the potential for developing new antimicrobial agents (Said et al., 2015).
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGUYMRVNAYXLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482583 | |
Record name | N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methylphenyl)guanidine | |
CAS RN |
57004-56-5 | |
Record name | N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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